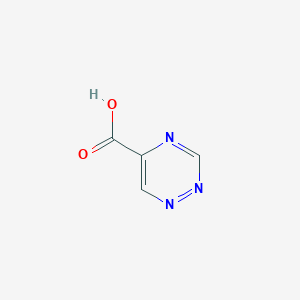

1,2,4-Triazine-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3N3O2 |

|---|---|

Molecular Weight |

125.09 g/mol |

IUPAC Name |

1,2,4-triazine-5-carboxylic acid |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-1-6-7-2-5-3/h1-2H,(H,8,9) |

InChI Key |

GERSIKCSWYDFSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=N1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,2,4 Triazine 5 Carboxylic Acid

Reactions of the 1,2,4-Triazine (B1199460) Heterocycle

The inherent electron deficiency of the 1,2,4-triazine ring is the primary driver of its reactivity. This section explores the key transformations involving the heterocyclic system.

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,2,4-triazine ring is susceptible to nucleophilic attack, a characteristic enhanced by the presence of electron-withdrawing substituents. While direct nucleophilic substitution on the unsubstituted 1,2,4-triazine ring can be challenging, the introduction of activating groups or the use of fused ring systems can facilitate such reactions.

For instance, in the synthesis of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, an intramolecular cyclization occurs regioselectively at the N2-position of the 1,2,4-triazine ring. nih.gov This demonstrates the susceptibility of the triazine core to nucleophilic attack, leading to the formation of a new fused ring system. The position of nitrogen atoms within the triazine ring significantly influences its chemical behavior, and the presence of electron-withdrawing groups generally increases the reactivity towards nucleophiles. nih.gov

While specific examples of direct intermolecular nucleophilic substitution on 1,2,4-triazine-5-carboxylic acid are not extensively documented in the reviewed literature, the general principles of nucleophilic aromatic substitution on electron-deficient heterocycles suggest that reactions with strong nucleophiles could potentially occur, likely at the carbon positions most activated by the nitrogen atoms and the carboxylic acid group.

Cycloaddition Reactions Involving the Triazine Moiety

1,2,4-Triazines can participate as the azadiene component in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov This type of cycloaddition is a powerful tool for the synthesis of new heterocyclic systems. The reactivity of the triazine in these reactions is influenced by its electronic properties.

The presence of the carboxylic acid group at the 5-position of the 1,2,4-triazine ring is expected to influence its reactivity in cycloaddition reactions. As a generally electron-withdrawing group, the carboxylic acid functionality can make the Diels-Alder reaction less favorable. academie-sciences.fr This is because electron-withdrawing groups on the diene component can decrease the energy of the highest occupied molecular orbital (HOMO), reducing the orbital overlap with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

Despite this potential decrease in reactivity, 1,2,4-triazines remain valuable partners in IEDDA reactions, particularly with electron-rich or strained dienophiles. These reactions provide a route to functionalized pyridine (B92270) and other heterocyclic structures.

Oxidative and Reductive Transformations of the Ring System

The 1,2,4-triazine ring system can undergo both oxidative and reductive transformations, leading to a variety of new structures.

Oxidative reactions can introduce new functional groups or lead to ring-fused products. For example, the oxidation of related 1,2,4-triazino[5,6-b]indole-thiones with potassium permanganate (B83412) results in the formation of the corresponding oxygen analogs. clockss.org Furthermore, the synthesis of redox-active quinoidal 1,2,4-benzotriazines highlights the capacity of the triazine core to participate in electron transfer processes. acs.org

Reductive transformations can modify the aromaticity of the triazine ring. While specific methodologies for the reduction of this compound are not detailed in the available literature, general methods for the reduction of nitrogen-containing heterocycles could potentially be applied to generate dihydro or tetrahydrotriazine derivatives.

Regioselective Chemical Transformations

Regioselectivity is a critical aspect of the chemistry of 1,2,4-triazines, given the multiple potential reaction sites on the ring. The substituents on the triazine ring play a crucial role in directing the outcome of chemical reactions.

A notable example of regioselectivity is the intramolecular cyclization observed in the synthesis of a thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivative, which proceeds specifically at the N2-position. nih.gov This highlights the influence of the existing molecular framework on the course of the reaction.

The principles of regioselective synthesis have also been applied to the construction of 1,2,4-triazoles from carboxylic acids, demonstrating that control over the reaction site is achievable in related heterocyclic systems. organic-chemistry.orgresearchgate.net For this compound, the interplay between the directing effects of the nitrogen atoms and the carboxylic acid group would be expected to govern the regiochemical outcome of various transformations.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the 5-position of the 1,2,4-triazine ring is a versatile functional handle that allows for a wide range of derivatization reactions. These transformations are crucial for modifying the properties of the parent molecule and for its incorporation into larger, more complex structures.

Derivatization to Esters, Amides, and Hydrazides

Standard methods of organic synthesis can be employed to convert the carboxylic acid of this compound into its corresponding esters, amides, and hydrazides.

Esters can be synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This reaction is a fundamental transformation in organic chemistry and is widely applicable.

Amides are readily prepared by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with a primary or secondary amine. rsc.org Alternatively, coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. rsc.orgorganic-chemistry.org The synthesis of amides from the related thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid has been successfully demonstrated. nih.gov

Hydrazides are typically synthesized by the reaction of the corresponding ester with hydrazine (B178648) hydrate. researchgate.netosti.govajgreenchem.com This transformation provides a key intermediate for the synthesis of various other heterocyclic compounds. The synthesis of hydrazides from a variety of carboxylic acids is a well-established process. researchgate.netosti.gov

The following table summarizes the general transformations of the carboxylic acid group of this compound.

| Derivative | Reagents and Conditions | Product |

| Ester | R'OH, H⁺ (catalyst) | 1,2,4-Triazine-5-carboxylate |

| Amide | 1. SOCl₂ or other activating agent2. R'R''NH | N,N-Disubstituted-1,2,4-triazine-5-carboxamide |

| Hydrazide | 1. R'OH, H⁺ (to form ester)2. N₂H₄·H₂O | 1,2,4-Triazine-5-carbohydrazide |

Acid-Base Reactions and Proton Transfer Processes

Proton transfer is a fundamental reaction for this compound and can occur both inter- and intramolecularly. masterorganicchemistry.com In solution, the carboxylic acid group can deprotonate to form a carboxylate anion, while the triazine nitrogens can be protonated by a strong acid. The specific site of protonation on the triazine ring and the pKa value are influenced by the electronic environment created by the carboxylic acid group and any other substituents. Gas-phase studies on the related 1,3,5-triazine (B166579) have shown that it readily participates in proton transfer reactions with various anions. nih.gov In excited-state intramolecular proton transfer (ESIPT) processes, the presence of electron-withdrawing and donating groups can significantly influence the acidity and basicity of the proton donor and acceptor sites, respectively, facilitating the transfer. rsc.org For this compound, a "proton shuttle" mechanism, potentially mediated by solvent molecules like water, can facilitate the transfer of a proton from the carboxylic acid group to one of the ring nitrogens. masterorganicchemistry.com This process involves sequential deprotonation and protonation steps. masterorganicchemistry.com

Decarboxylation Reactions of Triazine Carboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a potential reaction for triazine carboxylic acids, although it is not always a spontaneous process. masterorganicchemistry.com The ease of decarboxylation is highly dependent on the stability of the resulting carbanion or radical intermediate after the loss of CO₂. For many carboxylic acids, simple heating does not lead to decarboxylation unless a stabilizing feature is present, such as a β-keto group. masterorganicchemistry.com

In the context of heterocyclic carboxylic acids, decarboxylation can sometimes occur under specific, sometimes unexpected, reaction conditions. For instance, an unexpected decarboxylation was observed when 5-amino-1H-1,2,4-triazole-3-carboxylic acid was reacted under ionothermal conditions, leading to the formation of a 3-amino-2H,4H-1,2,4-triazolium cation. nih.gov This highlights that the stability of the heterocyclic ring and the reaction environment play crucial roles.

A well-established method for the reductive decarboxylation of carboxylic acids is the Barton decarboxylation. wikipedia.org This radical reaction involves converting the carboxylic acid into a thiohydroxamate ester (a Barton ester). wikipedia.org This ester is then treated with a radical initiator and a hydrogen atom source, such as tributylstannane. The reaction proceeds through a carboxyl radical intermediate, which readily loses CO₂, and the resulting alkyl radical is then quenched by the hydrogen donor. wikipedia.org This method offers a pathway to replace the carboxylic acid group on the triazine ring with a hydrogen atom or to trap the intermediate radical with other functional groups. wikipedia.org

Influence of Structural Modifications on Reactivity

Electronic Effects of Substituents on the Triazine Ring and Carboxylic Acid

The reactivity of the this compound scaffold is highly sensitive to the electronic nature of substituents on both the triazine ring and the carboxylic acid group. The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency makes it susceptible to nucleophilic attack and influences its behavior in cycloaddition reactions.

Substituents can either enhance or diminish this electron-deficient character. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, attached to the triazine ring further increase its electrophilicity. nih.govacs.org This enhanced electrophilicity generally increases the rate of reactions with nucleophiles and dienophiles in inverse-electron-demand Diels-Alder reactions. acs.org Conversely, electron-donating groups (EDGs), like amino or alkoxy groups, decrease the ring's electrophilicity by donating electron density. khanacademy.org

Studies on substituted benzo[e] nih.govresearchgate.netorganic-chemistry.orgtriazines have shown a significant correlation between the electronic properties of a substituent at the C3 position and the spectroscopic properties of the molecule, such as UV-vis absorption and NMR chemical shifts. nih.gov For instance, a good correlation exists between the ¹H NMR chemical shift and the Hammett substituent constant (σp), providing a quantitative measure of the electronic influence. nih.gov Similarly, the reactivity of carboxylic acid derivatives is governed by the electronic nature of the substituent attached to the acyl group; EWGs increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. khanacademy.org

Steric Influences on Reaction Rates and Selectivity

Steric hindrance plays a critical role in modulating the reactivity and selectivity of reactions involving the this compound core. The size and spatial arrangement of substituents can dictate the accessibility of reactive sites to incoming reagents, thereby influencing reaction rates and determining the regiochemical outcome of a transformation.

In nucleophilic additions to triazine rings, bulky substituents can impede the approach of a nucleophile. For example, computational studies on nucleophilic addition to 1,2,3-triazine (B1214393) 1-oxides revealed that steric effects contribute to the activation barrier for attack at a more congested carbon position. nih.gov Similarly, studies on cycloaddition reactions of 1,2,3-triazines showed that substitution at the reacting C4 center, while not preventing the reaction, introduced steric bias that could affect the rate. acs.org Even with non-complementary electronic and steric biases, the reaction mode was often preserved, though reaction times were longer. acs.org

The synthesis of substituted 1,2,4-triazines via the condensation of unsymmetrical 1,2-diketones often results in a mixture of regioisomers. nih.gov This lack of selectivity is a direct consequence of the subtle interplay between steric and electronic factors, where the incoming reagent may attack either carbonyl group with similar probability, leading to different substitution patterns on the final triazine ring. nih.gov Therefore, controlling selectivity in multi-step syntheses requires careful consideration of the steric profile of both the triazine substrate and the reacting partner.

Functional Group Compatibility in Multi-Step Syntheses

The successful use of this compound and its derivatives in multi-step syntheses depends heavily on functional group compatibility. The triazine core and the carboxylic acid group must remain stable under various reaction conditions used to modify other parts of the molecule.

The 1,2,4-triazine ring system demonstrates compatibility with a range of synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to introduce aryl substituents onto bromo-triazine precursors, indicating tolerance for organometallic reagents and the associated basic conditions. nih.gov Furthermore, the synthesis of 1,2,4-triazines can be achieved under mild conditions that tolerate sensitive functionalities. organic-chemistry.org

The carboxylic acid group itself can be transformed or must be tolerated during other reactions. For example, the hydrolysis of an ester to form the carboxylic acid can be achieved using a potassium hydroxide (B78521) solution, and the resulting acid can then be amidated. nih.gov This shows compatibility with both basic hydrolysis and subsequent amide coupling conditions. However, the direct conversion of a carboxylic acid to an amide can be challenging because basic amines can deprotonate the acid, rendering it unreactive. libretexts.org This often necessitates the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org Acid-catalyzed hydrolysis of other functional groups on the molecule can sometimes lead to unintended reactions if the conditions are harsh. researchgate.net The choice of reagents and reaction conditions is therefore critical to avoid undesired side reactions and ensure the integrity of both the triazine core and the carboxylic acid function throughout a synthetic sequence.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of 1,2,4 Triazine 5 Carboxylic Acid Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 1,2,4-triazine-5-carboxylic acid analogs, offering a comprehensive view of the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and electronic environment of protons in a molecule. In the context of this compound analogs, the chemical shifts of protons are influenced by the electron-withdrawing nature of the triazine ring and the substituents attached to it. For instance, protons on the triazine ring itself are typically observed in the downfield region of the spectrum.

The specific chemical shifts can vary depending on the solvent used and the nature of the substituents on the triazine core. For example, in a study of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, the aromatic protons on the phenyl rings appeared as doublets at δ 8.36 and δ 6.70 ppm in DMSO-d₆. rsc.org In another example involving 4'-methylbiphenyl-4-carboxylic acid, the carboxylic acid proton was observed as a broad singlet at δ 12.90 ppm in DMSO-d₆, while the aromatic protons appeared in the range of δ 7.31-8.01 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Analogs of this compound

| Compound/Fragment | Proton | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | Aromatic H | DMSO-d₆ | 8.36 | d |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | Aromatic H | DMSO-d₆ | 6.70 | d |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | -NH₂ | DMSO-d₆ | 5.89 | s |

| 4'-methylbiphenyl-4-carboxylic acid rsc.org | -COOH | DMSO-d₆ | 12.90 | br |

| 4'-methylbiphenyl-4-carboxylic acid rsc.org | Aromatic H | DMSO-d₆ | 8.01 | d |

| 4'-methylbiphenyl-4-carboxylic acid rsc.org | Aromatic H | DMSO-d₆ | 7.78 | d |

| 4'-methylbiphenyl-4-carboxylic acid rsc.org | Aromatic H | DMSO-d₆ | 7.64 | d |

| 4'-methylbiphenyl-4-carboxylic acid rsc.org | Aromatic H | DMSO-d₆ | 7.31 | d |

| 4'-methylbiphenyl-4-carboxylic acid rsc.org | -CH₃ | DMSO-d₆ | 2.36 | s |

d: doublet, s: singlet, br: broad

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its electronic environment. For this compound analogs, the carbons of the triazine ring are typically found in the aromatic region of the spectrum, often between 140 and 170 ppm. The carbonyl carbon of the carboxylic acid group characteristically appears further downfield, generally in the range of 160-185 ppm. princeton.edu

The presence of different substituents on the triazine ring will influence the chemical shifts of the ring carbons. For instance, in 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, the triazine ring carbons appear at δ 169.5 ppm, while the carbons of the phenyl rings are observed at δ 152.9, 130.6, 130.1, 122.9, and 113.0 ppm in DMSO-d₆. rsc.org The number of signals in a ¹³C NMR spectrum can also confirm molecular symmetry; molecules with a plane of symmetry will show fewer signals than the total number of carbon atoms. masterorganicchemistry.com

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Analogs of this compound

| Compound/Fragment | Carbon | Solvent | Chemical Shift (δ, ppm) |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | C (triazine ring) | DMSO-d₆ | 169.5 |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | C (phenyl ring) | DMSO-d₆ | 152.9 |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | C (phenyl ring) | DMSO-d₆ | 130.6 |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | C (phenyl ring) | DMSO-d₆ | 130.1 |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | C (phenyl ring) | DMSO-d₆ | 122.9 |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine rsc.org | C (phenyl ring) | DMSO-d₆ | 113.0 |

| Carboxylic Acid Group princeton.edu | C=O | General | 170 - 185 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion. acs.orgnih.gov This high level of accuracy allows for the determination of the elemental formula of the compound, providing strong evidence for its identity. For newly synthesized this compound analogs, obtaining a high-resolution mass spectrum that matches the calculated molecular weight for the expected formula is a critical step in confirming a successful synthesis. acs.orgnih.gov

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used for structural confirmation. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragments provide valuable clues about the structure of the parent molecule.

For 1,2,4-triazine (B1199460) derivatives, common fragmentation pathways often involve the cleavage of the triazine ring or the loss of substituents. For example, in the mass spectrum of some 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, fragmentation was observed to occur through the loss of an amino group followed by the loss of a thiocarbonyl group. derpharmachemica.com Another study on 5-substituted 1,3,5-triazin-2-ones revealed extrusion and ring-contraction processes, leading to the formation of three- and four-membered ring fragments. arkat-usa.org The fragmentation of a carboxylic acid moiety often involves the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Analysis of these characteristic fragmentation patterns can help to confirm the presence of the 1,2,4-triazine core and the carboxylic acid group in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying functional groups and understanding the molecular vibrations of a compound. Both FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound analogs. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

The key functional groups in this compound are the triazine ring and the carboxylic acid moiety. The FT-IR spectrum of a 1,2,4-triazine derivative, such as 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, shows characteristic absorption bands. For instance, the C=O stretching vibration of a cyclic ester group appears as a very strong band around 1736 cm⁻¹, while the C=N stretching of the 1,2,4-triazine ring is observed as a medium-strong band at approximately 1608 cm⁻¹ mdpi.com. The C=C stretching mode is typically found around 1494 cm⁻¹ mdpi.com.

For the carboxylic acid group, a very broad O–H stretching band is expected in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretching of a carboxylic acid is intense and typically appears in the 1760-1690 cm⁻¹ range. The C–O stretching vibration is observed between 1320-1210 cm⁻¹ mdpi.com.

In studies of other substituted 1,2,4-triazines, such as benzo[e] mdpi.comresearchgate.netnih.govtriazines, characteristic IR bands are also identified. For example, in 3-acetyl-1-(4-nitrophenyl)-1,4-dihydrobenzo[e] mdpi.comresearchgate.netnih.govtriazine, a strong C=O stretching vibration is observed at 1682 cm⁻¹ mdpi.com. For 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine, the N-H stretch appears at 3280 cm⁻¹ and the C=N stretch at 1574 cm⁻¹ nih.gov.

These findings are summarized in the following table, which provides a general guide to the expected FT-IR absorption bands for this compound analogs.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong |

| 1,2,4-Triazine Ring | C=N stretch | ~1608 | Medium-Strong |

| Aromatic Ring | C=C stretch | ~1494 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |

| 1,2,4-Triazine Ring | C-N vibrations | 1217-1027 | Medium |

Data compiled from studies on various 1,2,4-triazine derivatives mdpi.commdpi.comnih.gov.

Raman Spectroscopy for Molecular Vibrational Analysis

In the Raman spectra of carboxylic acids, the C=O stretching vibration is also a prominent feature. Studies on acetic acid have provided a comprehensive assignment of its infrared and Raman spectra rsc.org. The low-wavenumber region (below 200 cm⁻¹) in Raman spectra is particularly useful for studying lattice vibrations and polymorphism in the solid state azom.com. For instance, in the analysis of carbamazepine (B1668303) co-crystals, low-wavenumber Raman spectroscopy revealed characteristic peaks corresponding to collective molecular vibrations azom.com.

For the triazine ring, the Raman spectrum of 1,3,5-triazine (B166579) shows characteristic bands that can be compared to those expected for 1,2,4-triazine derivatives chemicalbook.com. The analysis of rituximab, an antibody, under acidic conditions using Raman spectroscopy highlighted changes in the local environment of aromatic amino acid side chains, demonstrating the sensitivity of this technique to conformational changes nih.gov.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, primarily π→π* and n→π* transitions. The absorption of UV or visible light promotes an electron from a lower energy orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO).

For 1,2,4-triazine derivatives, the UV-Vis spectrum is characterized by absorptions related to the π-conjugated system of the triazine ring and any attached chromophores. In a study of π-extended mdpi.comresearchgate.netnih.govtriazines, high-intensity absorption bands were attributed to π-π* transitions. For example, 9-phenylacenaphtho[1,2-e] mdpi.comresearchgate.netnih.govtriazine exhibits a strong absorption maximum (λmax) at 318 nm mdpi.com. The position of λmax is sensitive to the extent of conjugation and the nature of substituents on the triazine ring.

The electronic absorption spectra of 1,2,4-triazine derivatives used as dye-sensitizers in solar cells show that a reduction in the HOMO-LUMO energy gap leads to a red-shift (longer wavelength) of the absorption maximum nih.gov. Carbonyl groups, such as the one in the carboxylic acid moiety, also exhibit a weak n→π* transition, typically in the 270-300 nm region masterorganicchemistry.com. Conjugation of the carbonyl group with a π-system, as in this compound, can shift the λmax of the π→π* transition to longer wavelengths masterorganicchemistry.com.

The following table summarizes representative UV-Vis absorption data for some 1,2,4-triazine derivatives.

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Solvent | Reference |

| Pyrimidinethioamidato Co(III) complexes | ~325 | 5000-15000 | π-π | CH₃OH | researchgate.net |

| 9-Phenylacenaphtho[1,2-e] mdpi.comresearchgate.netnih.govtriazine | 318 | ~45700 (log ε 4.66) | π-π | CH₂Cl₂ | mdpi.com |

| Acetone (for comparison) | ~275 | - | n→π* | - | masterorganicchemistry.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

For instance, the crystal structure of a 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine derivative was determined to be a triclinic system with the space group P-1 mdpi.com. In another study, the regioselective intramolecular cyclization of a thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivative was confirmed by single-crystal X-ray diffraction analysis nih.gov. The crystal structure of 3-phenyl mdpi.comresearchgate.netnih.govtriazino[5,6-c]quinoline has also been unambiguously confirmed using this method mdpi.com. Furthermore, X-ray crystallography was used to identify the accurate structure of 3,5,6-trisubstituted 1,2,4-triazines, resolving ambiguities from synthetic mixtures nih.gov.

The following table presents crystallographic data for a representative 1,2,4-triazine analog.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Reference |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | Triclinic | P-1 | 4.03416 | 13.73010 | 16.00670 | 113.4230 | 94.4060 | 93.0050 | 807.7955 | mdpi.com |

| 5,8-Diphenyl-1,2,4-triazolo[1,5-d] mdpi.comresearchgate.netnih.gov-triazine-2-amine | Monoclinic | P2₁/c | 11.9991 | 12.6752 | 10.6497 | 90 | 97.146 | 90 | 1607.14 | researchgate.net |

This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties and biological activity of these compounds.

Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry and conformational preferences of this compound and its analogs are primarily determined by the electronic and steric nature of the substituents on the triazine ring. X-ray diffraction studies on various 1,2,4-triazine derivatives provide valuable insights into the core structure's geometry and how it is influenced by different functional groups.

The 1,2,4-triazine ring itself is an aromatic heterocycle, and in many analogs, it exhibits a near-planar conformation. However, significant distortions from planarity can occur, particularly with bulky substituents at adjacent positions. For instance, in the case of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the triazine ring is slightly distorted from planarity, with a root-mean-square deviation of 0.0299 (11) Å. researchgate.net This distortion is attributed to the steric strain imposed by the two bulky phenyl groups at the C5 and C6 positions. researchgate.net The dihedral angles between the triazine ring and the appended phenyl rings are significant, further highlighting the steric hindrance. researchgate.netnih.gov

Computational studies, often employing Density Functional Theory (DFT), complement experimental data by predicting the most stable conformations and the energy barriers for rotation around single bonds connecting substituents to the triazine core. For a series of 1,3,5-triazine derivatives with aromatic arms linked by an amino group, DFT calculations have shown the existence of multiple conformers, including a symmetric propeller-like structure and an asymmetric conformer resulting from rotation around the C(triazine)-N bond. researchgate.net Similar conformational flexibility can be expected in 1,2,4-triazine analogs with comparable substitution patterns.

The presence of a carboxylic acid group at the C5 position is expected to influence the local geometry. The planarity of the system would facilitate conjugation between the carboxylic acid group and the triazine ring. However, intermolecular interactions, particularly hydrogen bonding, in the solid state will play a crucial role in dictating the final observed conformation.

Below is a table summarizing key geometric parameters for some representative 1,2,4-triazine analogs, illustrating the impact of substitution on the triazine core's geometry.

| Compound Name | Key Geometric Parameters | Reference |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Dihedral Angles: Triazine ring and pendant phenyl rings: 58.60(4)° and 36.35(3)°. Torsion Angle: N2–C3–C31–C32: -6.86(17)°. Ring Puckering: Triazine ring r.m.s. deviation: 0.0299(11) Å. | researchgate.net |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | Dihedral Angles: Triazine ring and pyridine (B92270) ring: 2.94(2)°; Triazine ring and phenyl rings: 53.35(2)° and 50.43(2)°. | nih.gov |

| 3-Phenyl researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline | Dihedral Angle: Phenyl ring and triazinoquinoline core: 3.3°. | mdpi.com |

Intermolecular Interactions: Hydrogen Bonding Patterns and π-π Stacking

The crystalline architecture of this compound analogs is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces dictate the molecular packing and, consequently, the macroscopic properties of the crystalline material.

Hydrogen Bonding: The 1,2,4-triazine nucleus contains multiple nitrogen atoms that can act as hydrogen bond acceptors. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This combination gives rise to a variety of robust hydrogen bonding motifs. In the solid state, carboxylic acids commonly form dimeric structures through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. wikipedia.org It is highly probable that this compound would exhibit similar dimeric synthons.

Furthermore, the nitrogen atoms of the triazine ring can participate in hydrogen bonding with the carboxylic acid's hydroxyl group (O-H···N) or with other hydrogen bond donors present in the structure or in co-crystallized solvent molecules. nih.gov In analogs containing amino groups, such as 3-amino-1,2,4-triazine derivatives, N-H···N and N-H···O hydrogen bonds are prevalent, creating extensive networks. For instance, in the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate, a complex network of N-H···O and N-H···N hydrogen bonds is observed, forming tapes and ring motifs. semanticscholar.org In 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, bifurcated N-H···N intermolecular hydrogen bonds link molecules into chains. researchgate.net

π-π Stacking: The aromatic nature of the 1,2,4-triazine ring and any aryl substituents provides a basis for π-π stacking interactions. These interactions, arising from the attraction between the electron-rich π-clouds of adjacent aromatic rings, play a crucial role in stabilizing the crystal lattice. rsc.org The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements.

In phenyl-substituted 1,2,4-triazines, π-π stacking between the triazine rings and/or the phenyl rings is a common feature. For example, in 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, π-π interactions with a centroid-centroid separation of 3.8722(7) Å are observed between the triazine and aminophenyl rings. researchgate.net Fused 1,2,4-triazine systems also exhibit significant stacking. In the crystal packing of 3-phenyl researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline, molecules form columns with alternating π-π stacking interactions. mdpi.com The electron-deficient character of the 1,2,4-triazine ring can influence the nature of these stacking interactions, particularly when paired with electron-rich aromatic systems. rsc.org

The table below summarizes the types of intermolecular interactions observed in the crystal structures of several 1,2,4-triazine analogs.

| Compound Name | Hydrogen Bonding Interactions | π-π Stacking Interactions | Reference |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Bifurcated N-H···N intermolecular hydrogen bonds. Intramolecular N-H···N hydrogen bond. | C-H···π interactions. π-π interactions between triazine and aminophenyl rings (centroid-centroid distance: 3.8722(7) Å). | researchgate.net |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | Intermolecular C-H···N hydrogen bonds. | Intermolecular C-H···π interactions. | nih.gov |

| 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate | Extensive N-H···O and N-H···N hydrogen bonds forming ring motifs. | π-π stacking between pyridine rings of adjacent cations (centroid-to-centroid distance: 3.7578(8) Å). | semanticscholar.org |

| 3-Phenyl researchgate.netnih.govresearchgate.nettriazino[5,6-c]quinoline | Not specified in detail. | Alternating π-π stacking interactions forming columns. | mdpi.com |

Computational and Theoretical Investigations of 1,2,4 Triazine 5 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 1,2,4-triazine (B1199460) systems. nih.govnih.gov By employing functionals like B3LYP with appropriate basis sets, researchers can accurately model these molecules. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For 1,2,4-triazine derivatives, DFT calculations, often using the B3LYP functional and a 6-31G(d,p) basis set, are employed to determine their optimized molecular structures. nih.govnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and stability.

The electronic structure of these compounds, which dictates their chemical properties, is also elucidated through DFT. These calculations provide a detailed map of electron distribution, highlighting areas of high and low electron density. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Representative Optimized Geometrical Parameters for a 1,2,4-Triazine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.33 | N-C-C | 120.5 |

| C-C | 1.45 | C-N-N | 115.7 |

| N-N | 1.31 | C-C-O | 123.1 |

| C=O | 1.21 | H-O-C | 109.5 |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For carboxylic acids, theoretical calculations can help assign peaks in NMR, IR, and UV-Vis spectra. nih.govlibretexts.orglibretexts.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govmdpi.com For carboxylic acids, the acidic proton (O-H) typically appears far downfield in the ¹H NMR spectrum, often in the 10-12 ppm region. libretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid group is also characteristically deshielded in the ¹³C NMR spectrum, appearing in the 160-180 ppm range. libretexts.orglibretexts.org

IR Spectroscopy: Theoretical IR spectra can be calculated to aid in the assignment of experimental vibrational modes. nih.gov Carboxylic acids exhibit a characteristic broad O-H stretching absorption in the range of 2500-3300 cm⁻¹ due to hydrogen bonding. libretexts.orglibretexts.org The C=O stretching frequency is typically observed around 1710 cm⁻¹. libretexts.orglibretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. nih.govmdpi.com Simple carboxylic acids generally absorb at wavelengths around 210 nm, which is often too low for routine practical use unless conjugated with other chromophores. libretexts.orglibretexts.org

Table 2: Predicted Spectroscopic Data for a Hypothetical 1,2,4-Triazine-5-carboxylic Acid

| Spectroscopic Technique | Predicted Value | Characteristic Group |

| ¹H NMR Chemical Shift (ppm) | 10-12 | Carboxylic Acid O-H |

| ¹³C NMR Chemical Shift (ppm) | 160-180 | Carboxylic Acid C=O |

| IR Absorption (cm⁻¹) | 2500-3300 | O-H Stretch (H-bonded) |

| IR Absorption (cm⁻¹) | ~1710 | C=O Stretch |

| UV-Vis λmax (nm) | ~210 | π → π* transition |

Note: The values in this table are general ranges for carboxylic acids and may vary for this compound itself.

Electrostatic Potential Surface Mapping and Reactivity Site Identification

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. wuxiapptec.comresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. wuxiapptec.comresearchgate.net Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), which are prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the triazine ring and the oxygen atoms of the carboxylic acid group, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, highlighting its acidic nature. wuxiapptec.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These indices are derived from the electronic structure and are powerful tools in computational chemistry.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gap

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scribd.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scribd.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive. scribd.com For conjugated systems, the HOMO-LUMO gap tends to decrease as the extent of conjugation increases. libretexts.org

Table 3: Hypothetical Frontier Molecular Orbital Energies and Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These are illustrative values. Actual values would be obtained from specific DFT calculations.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity, Fukui Functions)

Global reactivity descriptors provide a general measure of a molecule's reactivity. chemrxiv.org These include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. scribd.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. scribd.com

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govscispace.com The Fukui function, f(r), is the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.gov Condensed Fukui functions provide this information on an atom-by-atom basis, allowing for the precise identification of reactive centers. mdpi.com Local softness, s(r), is another important local descriptor that is related to the Fukui function and provides similar information about site selectivity. nih.govmdpi.com

Table 4: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula |

| Electronegativity (χ) | χ ≈ (I + A) / 2 |

| Chemical Hardness (η) | η ≈ (I - A) / 2 |

| Global Softness (S) | S = 1 / η |

Where I is the ionization potential (≈ -E_HOMO) and A is the electron affinity (≈ -E_LUMO).

Analysis of Electron Transfer Properties and Donor-Acceptor Interactions

The 1,2,4-triazine ring is inherently electron-deficient, a characteristic that governs its reactivity and electronic properties. The introduction of a carboxylic acid group at the C5 position further modulates this electronic nature. Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for quantifying these effects and understanding the resulting donor-acceptor interactions.

The electron-deficient character of triazine systems makes them excellent candidates for use as electron-transport-type host materials in applications like organic light-emitting diodes (OLEDs). psu.edu The electron mobility of these materials is a key parameter, and studies on related 1,3,5-triazine (B166579) derivatives have shown mobilities greater than 10⁻⁴ cm² V⁻¹ s⁻¹, which is significantly higher than many standard materials. psu.edu This inherent capacity for electron transport is a foundational property of the triazine core.

In the context of donor-acceptor systems, the triazine moiety typically serves as the acceptor. The strength of this acceptance is enhanced by electron-withdrawing substituents. For instance, studies on the inverse electron demand Diels-Alder reactions of 1,2,3-triazines revealed that a C5-ester group, analogous to a carboxylic acid, dramatically increases reactivity by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). nih.gov This enhancement makes the triazine a better acceptor for electrons from a donor dienophile. nih.gov

Theoretical methods are employed to analyze the specifics of charge transfer in triazine-based systems. Natural Bond Orbital (NBO) analysis is a common technique used to evaluate the transfer of charge between a triazine framework and an interacting molecule. rsc.org This method provides a quantitative measure of charge transfer, as demonstrated in studies of covalent triazine frameworks (CTFs) where charge transfer values were calculated for various adsorbed analytes. rsc.org Similarly, Electron Density Difference (EDD) analysis offers a visual representation of electron density redistribution upon interaction, clarifying the nature of donor-acceptor bonding. rsc.org

Frontier Molecular Orbital (FMO) analysis is another critical tool. The energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability. In donor-acceptor systems, a smaller gap often correlates with higher reactivity. For triazine-based systems, the introduction of various functional groups can tune this gap, thereby modifying the electron transfer properties. nih.gov For example, increasing the electron donor strength of a group attached to a phenazine (B1670421) acceptor was shown to systematically decrease the HOMO-LUMO gap. nih.gov

Table 1: Computational Methods for Analyzing Electron Transfer in Triazine Systems

| Computational Method | Application in Triazine Systems | Reference |

| Natural Bond Orbital (NBO) | Quantifies charge transfer between the triazine core and interacting molecules. | rsc.org |

| Electron Density Difference (EDD) | Visualizes electron density redistribution in donor-acceptor complexes. | rsc.org |

| Frontier Molecular Orbital (FMO) | Calculates HOMO-LUMO gaps to predict reactivity and electronic transitions. | rsc.orgnih.gov |

| Density Functional Theory (DFT) | Provides insights into molecular geometries and electronic structures of donor-acceptor compounds. | rsc.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the complex reaction pathways involving 1,2,4-triazine systems. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy profiles that elucidate reaction mechanisms, predict product selectivity, and explain experimentally observed phenomena.

Transition State Characterization and Energy Barrier Calculations

The hetero-Diels-Alder reaction is a characteristic reaction of 1,2,4-triazines, where they act as azadienes. DFT calculations have been extensively used to study these reactions, comparing the reactivity of 1,2,4-triazine with other heterocycles like oxazinones. uq.edu.au These studies involve locating the transition state structures for the cycloaddition and calculating the associated activation energy barriers. uq.edu.auscite.ai

Table 2: Calculated Activation Barriers for Diels-Alder Reactions of Heterocycles

| Reactant Diene | Reaction Type | Calculated Activation Barrier (kcal/mol) | Predicted Regioisomer | Reference |

| 1,2,4-Triazine | Inverse-electron-demand | Higher than oxazinones | Para | uq.edu.au |

| 1,3-Oxazin-6-one | Inverse-electron-demand | Lower than 1,2,4-triazine | Meta (Kinetic) | uq.edu.au |

| 1,4-Oxazin-2-one | Inverse-electron-demand | Lower than 1,2,4-triazine | Para | uq.edu.au |

These calculations provide synthetic chemists with a theoretical framework for predicting reaction outcomes and choosing appropriate substrates. uq.edu.auscite.ai

Elucidation of Complex Reaction Pathways and Rearrangements

Beyond straightforward cycloadditions, computational modeling can unravel much more complex reaction mechanisms, including those involving rearrangements and the participation of solvent molecules. A notable example is the reaction of 1,2,4,5-tetrazines with enamines to produce 1,2,4-triazines. nih.gov While the reaction with simple alkenes proceeds via a standard Diels-Alder reaction, the use of enamines in hexafluoroisopropanol (HFIP) solvent leads to a completely different pathway. nih.gov

DFT calculations revealed a novel mechanism characterized by an initial C-N bond formation, followed by deprotonation and a subsequent 3,3-sigmatropic rearrangement. nih.gov This complex pathway was shown to be highly dependent on the solvent. The calculations demonstrated that an HFIP molecule plays a crucial role in the initial C-N bond formation step, making it more favorable than the alternative C-C bond formation that would lead to a different class of products. nih.gov This study highlights the power of computational chemistry to uncover hidden, multi-step reaction pathways and explain the profound impact of the reaction environment on the outcome. nih.govacs.org Such detailed mechanistic insights are often inaccessible through experimental means alone.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in condensed phases is heavily influenced by its interactions with surrounding molecules, whether they are other triazine molecules in an aggregate or solvent molecules in a solution.

Non-Covalent Interaction (NCI) Analysis in Aggregates

The assembly of triazine-based molecules into larger structures is dictated by a network of non-covalent interactions. The carboxylic acid and triazine nitrogen atoms are prime sites for hydrogen bonding, while the aromatic ring allows for π-π stacking interactions. Molecular dynamics (MD) simulations have been used to study the assembly of triazine-based polymers, revealing that stable backbone-backbone interactions through hydrogen bonding and π-π interactions are critical for the formation of ordered structures like nanorods. nih.gov

Computational tools are used to analyze and quantify these weak interactions.

Non-Covalent Interaction (NCI) analysis is a method that allows for the visualization of non-covalent interactions in 3D space, identifying regions of attractive (e.g., hydrogen bonding, van der Waals) and repulsive interactions. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to characterize bonding interactions, including non-covalent ones, based on parameters at bond critical points. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT0) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion, revealing the nature of the dominant forces holding the aggregate together. rsc.org

Hirshfeld surface analysis is another technique used to explore and visualize intermolecular contacts in crystal structures, providing a graphical summary of the molecular packing environment. rsc.org

These analyses have shown that hydrogen bonding and π-π stacking are the key interactions governing the self-assembly of triazine-containing molecules. nih.gov

Theoretical Studies on Solvent Effects on Molecular Structure and Spectra

The solvent environment can significantly impact the properties of a solute molecule. For 1,2,4-triazine derivatives, theoretical studies using continuum solvation models, such as the Polarizable Continuum Model (PCM), have been conducted to understand these effects. researchgate.net

A study on 3-amino-1,2,4-triazine using the self-consistent reaction field (SCRF) method with PCM investigated its structure and vibrational spectra in various solvents (chloroform, acetonitrile, DMSO, and water). researchgate.net The key findings were:

Structural Changes : The geometrical parameters of the molecule were only slightly affected by the solvent polarity. researchgate.net

Spectral Shifts : Certain harmonic wavenumbers, particularly the N-H and C-H stretching modes, were noticeably affected by the medium. researchgate.net

Intensity Changes : The calculated infrared and Raman intensities showed considerable changes, increasing with the dielectric constant of the solvent. researchgate.net

Tautomeric Stability : The calculations confirmed that the most stable tautomer in the gas phase remained the most stable form in solution. researchgate.net

The choice of solvent can also have a more dramatic effect, fundamentally altering reaction pathways. As mentioned previously, the reaction of tetrazines with enamines yields 1,2,4-triazine products in HFIP, whereas the reaction in a different polar solvent like methanol (B129727) (MeOH) follows a different course. nih.gov Computational studies confirmed that the explicit participation of an HFIP molecule via hydrogen bonding was essential to stabilize the transition state leading to the triazine product, demonstrating a profound solvent effect that goes beyond simple continuum electrostatics. nih.govacs.org

Table 3: Summary of Investigated Solvent Effects on Triazine Systems

| System | Computational Method | Observed Effect | Reference |

| 3-Amino-1,2,4-triazine | B3LYP/PCM-SCRF | Minor changes in geometry; significant shifts and intensity changes in vibrational spectra. | researchgate.net |

| 1,2,4,5-Tetrazine + Enamine | DFT with explicit solvent | Change in solvent from MeOH to HFIP completely alters the reaction mechanism, favoring 1,2,4-triazine formation. | nih.gov |

| 1,3,5-Triazine-based amidation | Experimental | Reaction yield and byproduct formation are highly dependent on whether the solvent is aprotic (dichloromethane) or protic (methanol). | nih.gov |

Structure-Property Relationship Studies (Excluding Biological/Clinical Relevance)

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of heterocyclic systems like this compound. These methods allow for the systematic investigation of structure-property relationships, offering insights into how molecular structure dictates electronic characteristics and chemical behavior, independent of biological interactions.

Correlation of Electronic Properties with Substituent Effects

The electronic properties of the this compound scaffold are highly sensitive to the nature of substituents attached to the triazine ring. The inherent electron-deficient character of the 1,2,4-triazine ring, arising from the presence of three electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. dntb.gov.uaresearchgate.net This electron deficiency can be modulated by the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the ring.

The effect of these substituents can be systematically quantified using the principles of the Hammett equation, which provides a linear free-energy relationship to describe the impact of meta- and para-substituents on the reactivity of a functional group on a benzene (B151609) ring. wikipedia.org Although developed for benzene derivatives, the underlying concepts are applicable to heterocyclic systems. An EDG (e.g., -OCH₃, -NH₂) increases electron density in the ring, which would be expected to decrease the acidity of the carboxylic acid group by destabilizing the resulting carboxylate anion. Conversely, an EWG (e.g., -NO₂, -CN) decreases electron density, stabilizing the negative charge of the carboxylate anion through an inductive effect, thereby increasing the acidity of the carboxylic acid. libretexts.orglibretexts.org

| Substituent (R) | Hammett Constant (σp) | Expected Effect on Acidity of Carboxylic Acid Group | Expected Effect on Ring Electron Density |

|---|---|---|---|

| -NO₂ | 0.78 | Strongly Increases | Strongly Decreases |

| -CN | 0.66 | Increases | Decreases |

| -Cl | 0.23 | Slightly Increases | Slightly Decreases |

| -H | 0.00 | Baseline | Baseline |

| -CH₃ | -0.17 | Slightly Decreases | Slightly Increases |

| -OCH₃ | -0.27 | Decreases | Increases |

| -NH₂ | -0.66 | Strongly Decreases | Strongly Increases |

This table illustrates the theoretical effects of various substituents on the properties of a this compound system based on established Hammett constants (σp values for para-substitution are used for illustration). pitt.edu A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

Theoretical Prediction of Chemical Reactivity and Stability

The chemical reactivity and kinetic stability of this compound and its derivatives can be effectively predicted using computational methods, particularly those based on Density Functional Theory (DFT). A key approach in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally suggests a molecule is more polarizable and thus more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For the 1,2,4-triazine system, computational studies show that modifying the substituents on the ring significantly alters the HOMO and LUMO energy levels. For example, in a study of related 1,2,4-triazine derivatives, the introduction of different functional groups was shown to tune the electronic properties. nih.gov Attaching electron-donating moieties tends to raise the energy of the HOMO, while electron-withdrawing moieties tend to lower the energy of the LUMO. Both effects can lead to a reduction in the HOMO-LUMO gap, thereby increasing the predicted reactivity of the molecule. These calculations allow for the in silico screening of potential reactants and the prediction of reaction outcomes without performing laboratory experiments.

| Substituted 1,2,4-Triazine System | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| DTT | -5.748 | -2.731 | 3.017 |

| BDTTB | -5.996 | -2.756 | 3.240 |

| BDTTMB | -5.834 | -2.748 | 3.086 |

| BDTTMP | -5.785 | -2.775 | 3.010 |

Data adapted from a DFT study on substituted 1,2,4-triazine derivatives for applications in dye-sensitized solar cells. nih.gov The calculations were performed at the DFT/B3LYP/6-31G(d,p) level. While these specific molecules are not this compound, the data demonstrates the principle that substituents significantly alter the frontier orbital energies and the resulting energy gap, which is a key predictor of chemical reactivity.

Applications of 1,2,4 Triazine 5 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

As a synthetic intermediate, 1,2,4-triazine-5-carboxylic acid provides a foundation for constructing a vast array of more complex molecular architectures. Its utility stems from the reactivity of both the heterocyclic core and its carboxylic acid substituent.

Precursor for Structurally Diverse Heterocyclic Systems

The 1,2,4-triazine (B1199460) core is an essential building block for creating fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. The strategic placement of functional groups on the triazine ring allows for intramolecular cyclization reactions, leading to novel polycyclic structures.

A notable example is the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov This multi-step process begins with 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones, which undergo S-alkylation followed by a regioselective intramolecular cyclization to form the fused thiazolo[3,2-b]-1,2,4-triazinone core. nih.gov This pathway highlights how the triazine structure directs the formation of a new, integrated thiazole (B1198619) ring. nih.gov

Similarly, derivatives such as 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be reacted with phenacyl halides to yield triazino[3,4-b] nih.govguidechem.comthiadiazines, demonstrating another route to fused heterocyclic systems. researchgate.net The reactivity of the triazine ring also extends to cycloaddition reactions. While some studies focus on the 1,2,3-triazine (B1214393) isomer, the principles are relevant; for instance, methyl 1,2,3-triazine-5-carboxylate has been shown to be an exceptionally reactive substrate in inverse electron demand Diels-Alder reactions for building complex nitrogen-containing heterocycles. sigmaaldrich.comnih.gov Further, the synthesis of fluorescent dyes based on a 1,4-dihydroazolo[5,1-c] nih.govnih.govguidechem.comtriazine (DAT) core showcases the formation of fused systems through reactions of diazoazoles with enamines. mdpi.com

| Precursor System | Reaction Type | Resulting Heterocyclic System |

| 6-Arylmethyl-3-mercapto-1,2,4-triazin-5-ones | S-alkylation & Intramolecular Cyclization | 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazinones nih.gov |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Reaction with Phenacyl Halides | Triazino[3,4-b] nih.govguidechem.comthiadiazines researchgate.net |

| Diazoazoles and Enamines | Cyclocondensation | 1,4-Dihydroazolo[5,1-c] nih.govnih.govguidechem.comtriazines mdpi.com |

Scaffold for Structural Diversification via Carboxylic Acid Functionality

The carboxylic acid group at the 5-position is a critical handle for structural modification, allowing chemists to introduce a wide variety of functional groups and build molecular diversity. Standard transformations such as esterification, reduction, and, most notably, amidation are commonly employed to append different chemical moieties to the triazine core. nih.govacs.org

This strategy is powerfully illustrated in the development of novel antimicrobial agents. In the synthesis of thiazolo[3,2-b]-1,2,4-triazinone derivatives, the initial product is an ethyl ester. nih.gov This ester is hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate. nih.gov By forming a series of amides through coupling reactions with various amines, researchers have been able to dramatically enhance the biological activity of the parent molecule. nih.gov

For example, it was found that converting the carboxylic acid to its N-propyl amide derivative (compound 5f in the study) led to a six-fold improvement in the inhibition of M. smegmatis Leucyl-tRNA synthetase compared to the carboxylic acid precursor (4b ). nih.gov This demonstrates that the carboxylic acid is not merely a passive component but an active site for tuning the pharmacological properties of the entire molecule. nih.gov The presence of electron-withdrawing groups on the appended phenyl ring of the amide was also shown to generally increase antibacterial activity. nih.gov

| Parent Compound | Modification of Carboxylic Acid Group | Resulting Compound | Change in Biological Activity |

| Thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid (4b ) | Amidation with 3-aminobenzonitrile | Amide derivative (5f ) | 6-fold increase in LeuRS enzyme inhibition nih.gov |

| Ethyl Thiazolo[3,2-b]-1,2,4-triazine-2-carboxylate | Hydrolysis | Carboxylic acid derivative | Intermediate for further functionalization nih.gov |

| Carboxylic Acid Derivatives | Amidation | Amide library | Dramatically enhanced antibacterial activity compared to esters or acids nih.gov |

Contributions to Materials Chemistry

The inherent properties of the 1,2,4-triazine ring—such as its electron-deficient nature, thermal stability, and ability to participate in intermolecular interactions—make it an attractive component for advanced materials. mdpi.com

Development of Polymers and Coatings with Enhanced Properties

Triazine derivatives are valuable building blocks for creating polymers and coordination complexes with unique properties. The ability of the triazine nitrogen atoms and the carboxylic acid's oxygen atoms to coordinate with metal ions has led to the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For instance, complexes of triazine derivatives with polycarboxylic acids like benzene-1,3,5-tricarboxylic acid have been synthesized with transition metals such as Zinc (Zn) and Cobalt (Co), forming 2-D layered structures. rsc.org These materials are of interest for their potential applications in areas like photocatalysis. rsc.org

While much of the research in triazine-based polymers has focused on the 1,3,5-triazine (B166579) isomer, the principles are broadly applicable. Functionalized 1,3,5-triazines have been used to create hyper-branched and linear polymers for applications such as multilayer data storage, highlighting the utility of the triazine core in macromolecular science. rsc.org The incorporation of the this compound moiety into polymer backbones or as pendant groups could impart enhanced thermal stability and specific electronic properties to the resulting materials.

Exploration in Electronic and Optical Materials Development

The electron-deficient character of the 1,2,4-triazine ring makes it a promising component for organic electronic and optical materials. mdpi.comnih.gov Derivatives of 1,2,4-triazine have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In these applications, the triazine core can act as an electron-accepting unit. nih.gov Quantum calculations on various 1,2,4-triazine derivatives have shown that their LUMO (Lowest Unoccupied Molecular Orbital) levels are well-positioned for efficient electron injection into the conduction band of materials like PCBM, a key process for solar cell function. nih.gov

Furthermore, fused 1,2,4-triazine systems have been developed as novel fluorescent dyes. The synthesis of 1,4-dihydroazolo[5,1-c] nih.govnih.govguidechem.comtriazines has yielded fluorophores with significant Stokes shifts and emission maxima in the blue-to-cyan region of the spectrum (433–487 nm). mdpi.com Some of these materials exhibit aggregation-induced emission (AIE) and high fluorescence quantum yields in their solid (powder) state, making them attractive for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com The broader class of 1,3,5-triazine derivatives has been extensively used as electron-transporting materials in organic electronics due to their high electron affinity and thermal stability. mdpi.comrsc.org

| Material Type | 1,2,4-Triazine Derivative | Key Properties | Potential Application |

| Dye Sensitizer | Phenyl and triazine groups as acceptors | Suitable HOMO/LUMO energy levels, good light-harvesting efficiency | Dye-Sensitized Solar Cells (DSSCs) nih.gov |

| Fluorescent Dye | 1,4-Dihydroazolo[5,1-c] nih.govnih.govguidechem.comtriazine core | Emission Maxima: 433–487 nm, QY: up to 33.3% in solution, Aggregation-Induced Emission (AIE) mdpi.com | Organic Light-Emitting Diodes (OLEDs) mdpi.com |

| Coordination Polymer | Zn/Co complexes with triazine and polycarboxylic acids | 2-D layered structures, photocatalytic activity | Photocatalysis rsc.org |

Chemical Applications in Dye and Pigment Synthesis

The 1,2,4-triazine structure can serve as a core chromophore (the part of a molecule responsible for its color). Its utility in this area is demonstrated by its successful use in creating dyes for DSSCs, where the molecule's ability to absorb light is fundamental to its function. nih.gov The carboxylic acid group plays a dual role in dye design. It can act as an auxochrome, modifying the color and electronic properties of the dye molecule. primescholars.com Additionally, it provides a crucial anchoring point for grafting the dye onto substrates, such as the titanium dioxide surface in a solar cell. nih.gov The synthesis of fluorescent dyes from fused 1,2,4-triazine systems further underscores their importance in creating photoactive materials with specific light-emitting properties. mdpi.com

Starting Materials for High-Temperature Polymers, Antioxidants, and Plasticizers

The inherent stability of the triazine ring structure makes it a valuable component in the synthesis of materials designed for demanding applications.

High-Temperature Polymers: The triazine core is known for its high thermal stability. researchgate.net This characteristic is exploited in the creation of polymers with enhanced flame resistance and toughness. Patents have described the production of polymers from triazine derivative mixtures and polyfunctional compounds, including aromatic polybasic carboxylic acids. google.com These materials are synthesized through processes like melt processing in continuous kneaders at temperatures ranging from 160 to 280°C, resulting in polymers suitable for injection molded products, films, fibers, and laminates that require high performance and durability. google.com

Antioxidants: Derivatives of 1,2,4-triazine are investigated for their potential as antioxidant agents. nih.gov Oxidative stress is implicated in a wide range of diseases, and compounds that can scavenge reactive oxygen species are of great interest. semanticscholar.org Studies on related 1,3,5-triazine analogues have demonstrated significant radical scavenging activity. For instance, certain derivatives incorporating aminoalcohol or aminophenol motifs have shown antioxidant efficacy several times higher than standard references like Trolox and ascorbic acid. semanticscholar.org The combination of a triazine core with other biologically active structures can lead to a significant enhancement in antioxidative properties. semanticscholar.org

Table 1: Antioxidant Activity of Selected 1,3,5-Triazine Analogues

| Compound | % Inhibition Activity (at 60 min) | EC50 (µM) (at 60 min) |

| Compound 5 | 73.44% | 27.78 |

| Compound 6 | 87.09% | 17.16 |

| Compound 13 | 80.05% | 22.01 |

| Compound 25 | 76.53% | 24.33 |

| Trolox (Standard) | 41.49% | 178.33 |

| Ascorbic Acid (Standard) | 31.07% | 147.47 |

| Data sourced from a study on 1,3,5-triazine analogues, demonstrating their higher potency compared to standards. semanticscholar.org |

Plasticizers: While the triazine scaffold is broadly used in the plastics industry, specific research focusing on this compound as a primary plasticizer is not extensively documented. rsc.org However, the structural characteristics of triazine derivatives make them suitable for incorporation into polymer matrices to modify their physical properties.

Green Chemistry Applications

In line with the principles of green chemistry, modern synthetic protocols for producing triazine derivatives focus on efficiency, safety, and reduced environmental impact. nih.gov Conventional heating methods are often time-consuming and energy-intensive. nih.gov

To address these issues, microwave-assisted and sonochemical (ultrasound-assisted) methods have been developed for the synthesis of 1,2,4-triazine and other triazine derivatives. researchgate.netresearchgate.netmdpi.com These techniques offer significant advantages:

Reduced Reaction Times: Sonochemical protocols can often yield the desired products in minutes, compared to several hours required for classical heating methods. mdpi.com

Improved Yields: Ultrasound irradiation has been shown to improve product yields, in some cases up to 96%. mdpi.com

Environmentally Benign Solvents: A key benefit is the ability to use water as a solvent, reducing the reliance on volatile organic compounds. nih.govresearchgate.net

Energy Efficiency: These methods are less energy-consuming than traditional refluxing. nih.gov

Analysis using tools like DOZNTM 2.0 has quantitatively shown that sonochemical approaches can be significantly "greener" than their conventional counterparts. nih.govresearchgate.net For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives via sonication at 40°C took 30-60 minutes, a stark contrast to the 4-5 hours required by conventional reflux, while also improving the yield. mdpi.com

Coordination Chemistry Applications

This compound is an exemplary building block in coordination and supramolecular chemistry. Its structure is inherently suited for acting as a ligand for metal ions.

Design of Ligands: The molecule features multiple donor sites: the nitrogen atoms of the triazine ring and the oxygen atoms of the carboxylic acid group. This multidentate character allows it to bind to metal centers in various configurations, making it a versatile ligand for constructing complex architectures. mdpi.com The combination of the N-donor triazine ring with a carboxylic acid group is a strategic choice for creating polynuclear compounds and multidimensional frameworks. mdpi.com The carboxylic acid moiety, in particular, has been shown to be critical for achieving high binding affinity in related triazine-based ligand systems. acs.org

Metal Complexation and Supramolecular Assemblies: The reaction of triazine derivatives with various transition metal salts (e.g., Zn, Co, Cu, Mn, Fe) leads to the formation of coordination complexes. mdpi.comrsc.org These reactions can be carried out under different conditions—such as in solution, via diffusion, or through hydrothermal methods—to yield materials with distinct dimensionalities. mdpi.com

The resulting structures can range from discrete mononuclear complexes to infinite one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. mdpi.comrsc.orgnih.gov The final supramolecular architecture is often directed by non-covalent interactions, primarily hydrogen bonds, which link the initial metal-ligand units into extended, highly organized structures. rsc.orgnih.gov This self-assembly process, guided by the specific geometry of the this compound ligand, is a cornerstone of crystal engineering and the development of functional materials. bath.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.